

Application Note: Simultaneous Determination of Hexaconazole and Other Triazole Fungicides by HPLC-UV

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Compound of Interest		
Compound Name:	Hexaconazole	
Cat. No.:	B1673136	Get Quote

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of three widely used triazole fungicides: **hexaconazole**, paclobutrazol, and uniconazole. The method is applicable to both pesticide formulations and the analysis of residues in fruit and vegetable matrices. A simple dilution is employed for formulation analysis, while a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is provided for the extraction of these fungicides from produce. The chromatographic separation is achieved on a C18 reversed-phase column with UV detection, providing excellent linearity, accuracy, and precision.

Introduction

Hexaconazole is a systemic triazole fungicide used to control a broad spectrum of fungal diseases in various crops. Due to its widespread use, often in conjunction with other plant growth regulators and fungicides from the same chemical class like paclobutrazol and uniconazole, there is a growing need for analytical methods capable of simultaneously quantifying these compounds. Monitoring their levels in formulations ensures product quality, while residue analysis in food is crucial for consumer safety and regulatory compliance. This document provides a comprehensive protocol for the simultaneous analysis of these three triazole fungicides using HPLC with UV detection.



Experimental ProtocolsInstrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable for this method.

Table 1: HPLC Operating Conditions

Parameter	Condition	
HPLC System	LC6000 with Autosampler, Column Oven, and DAD/UV Detector	
Column	C18, 250 mm x 4.6 mm, 5 µm particle size	
Mobile Phase	Acetonitrile : Water : Methanol (70:20:10, v/v/v) [1]	
Flow Rate	1.0 mL/min[2][3]	
Injection Volume	20 μL	
Column Temp.	30 °C[3]	
Detector	UV or DAD	
Wavelength	230 nm[1]	

Preparation of Standards and Reagents

- Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade),
 Trifluoroacetic acid (TFA), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl),
 Primary Secondary Amine (PSA) sorbent.
- Standard Stock Solutions (1000 mg/L): Accurately weigh 100 mg of each reference standard (hexaconazole, paclobutrazol, uniconazole) and dissolve in 100 mL of methanol in separate volumetric flasks.
- Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.1



to 5.0 mg/L. These solutions are used to construct the calibration curve.

Sample Preparation

- Accurately weigh a portion of the formulation expected to contain approximately 100 mg of the active ingredient(s) into a 100 mL volumetric flask.
- Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.
- Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis.

This protocol is adapted from the widely used AOAC and EN methods for pesticide residue analysis.[4][5][6]

Step 1: Extraction

- Homogenize a representative sample of the fruit or vegetable.
- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[5]
- · Add 10 mL of acetonitrile.
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
- Shake vigorously for 1 minute.
- Centrifuge at ≥3000 rpm for 5 minutes. The upper layer is the acetonitrile extract.

Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA.
- The PSA sorbent helps in removing organic acids, sugars, and fatty acids that might interfere with the analysis.[6]



- · Vortex for 30 seconds.
- · Centrifuge at high speed for 2 minutes.
- Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial.

Data Presentation

The performance of the HPLC method was validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).

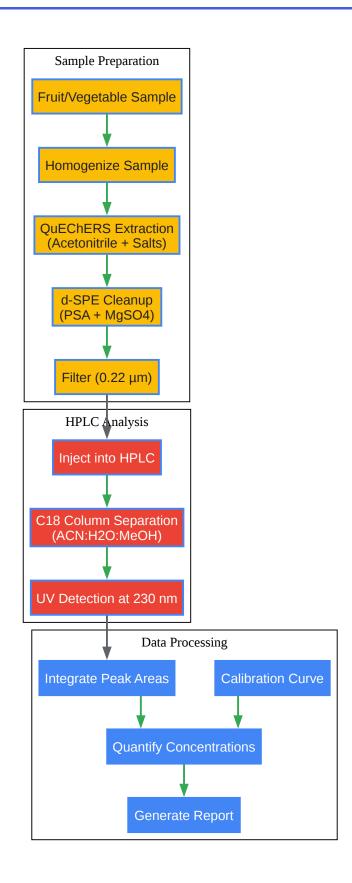
Table 2: Method Validation Data for the Simultaneous Determination of Triazole Fungicides

Parameter	Hexaconazole	Paclobutrazol	Uniconazole
Linearity Range (mg/L)	0.1 - 5.0	0.1 - 1.0[7][8]	0.1 - 1.0[7][8]
Correlation Coefficient (R ²)	>0.999[6]	>0.999	>0.999
LOD (mg/kg)	0.04[6]	~0.05	~0.05
LOQ (mg/kg)	0.11[6]	~0.1	~0.1
Recovery (%) in Produce	89 - 94[6]	85 - 105	85 - 105
Precision (RSD %)	< 8[6]	< 10	< 10
Retention Time (min)	~7.6[6]	~5.5	~6.8

Note: Values for Paclobutrazol and Uniconazole are typical expected performance based on similar triazole fungicide analyses.

Mandatory Visualization





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Caption: Experimental workflow for the analysis of triazole fungicides.



Conclusion

The described HPLC-UV method allows for the simple, rapid, and reliable simultaneous determination of **hexaconazole**, paclobutrazol, and uniconazole. The method demonstrates excellent performance characteristics and is suitable for routine quality control of pesticide formulations and for residue monitoring in fruit and vegetable matrices. The use of the QuEChERS protocol for sample preparation ensures high recovery and effective cleanup, making it a robust procedure for complex samples.

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